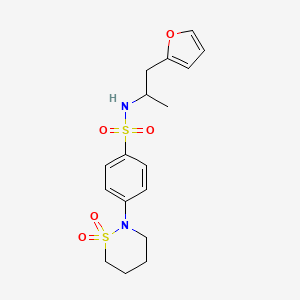
5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide, also known as MN-64, is a novel small molecule compound that has gained significant attention in the field of scientific research. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit promising biological activities.
作用机制
The mechanism of action of 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of protein kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. This compound has also been shown to reduce the production of inflammatory cytokines and to inhibit the growth of various fungi and bacteria.
实验室实验的优点和局限性
5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide has several advantages as a research tool. It is a small molecule compound that can easily penetrate cell membranes and reach its target inside the cell. Additionally, this compound exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for the research on 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide. One possible direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as fungal and bacterial infections. Finally, this compound could be tested in combination with other anticancer agents to determine its potential synergistic effects.
In conclusion, this compound is a novel small molecule compound that exhibits promising biological activity. Its potential applications in various fields of scientific research make it an ideal candidate for further investigation. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages, and limitations, as well as future directions for research, have been discussed in this paper.
合成方法
The synthesis of 5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide involves the reaction between 4-morpholin-4-ylbenzaldehyde and 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then coupled with nicotinamide to yield this compound.
科学研究应用
5-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)nicotinamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
属性
IUPAC Name |
[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-13-6-8-16-20(27-15-7-9-18(23)19(24)11-15)17(12-25-21(16)26-13)22(29)28-10-4-3-5-14(28)2/h6-9,11-12,14H,3-5,10H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOMCXWQHBUCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)

![3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]-1H-pyrazole](/img/structure/B2848001.png)
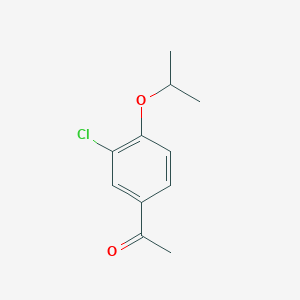
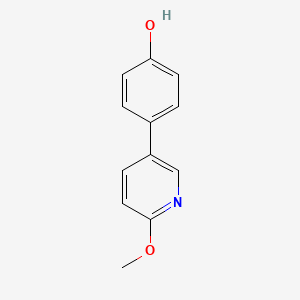
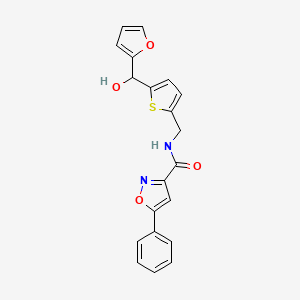

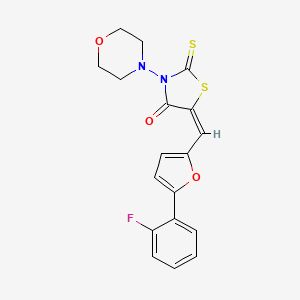
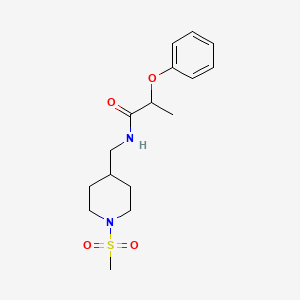
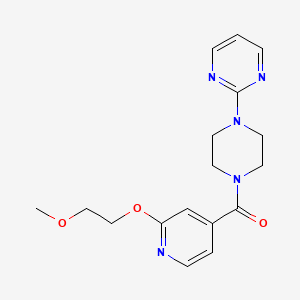
![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)
